molecular formula C25H26F3N3O4S B2590691 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 878060-04-9

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2590691
CAS RN: 878060-04-9
M. Wt: 521.56
InChI Key: GJZSXOMLQFPTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H26F3N3O4S and its molecular weight is 521.56. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes and Imaging Agents

The compound’s structure suggests potential as a fluorescent probe or imaging agent. Researchers have synthesized derivatives of this compound by incorporating boronic acid moieties, such as phenyl boronic acid (PBA) . These PBA-BODIPY dyes exhibit modular and functional properties, making them valuable tools for bioanalytical applications. Their ability to bind to glycan chains of antibodies has been assessed using techniques like Quartz Crystal Microbalance (QCM). These fluorescent probes can aid in visualizing cellular processes and detecting specific biomolecules.

Checkpoint Kinase Inhibitors

The compound’s 4-methylpiperidin-1-yl group resembles motifs found in kinase inhibitors. Researchers have successfully optimized related structures to inhibit checkpoint kinases (e.g., CHK1) . These kinases play crucial roles in cell cycle regulation and DNA damage response. By fine-tuning the compound’s structure, scientists can develop potent and selective CHK1 inhibitors for cancer therapy.

Bioconjugation and Targeted Drug Delivery

The compound’s functional groups (sulfonamide, indole, and trifluoromethylphenyl) offer opportunities for bioconjugation. Researchers can attach it to specific biomolecules (e.g., antibodies, peptides) for targeted drug delivery. By exploiting its receptor-like properties, they can enhance drug selectivity and reduce off-target effects.

Giacomazzo, G. E., Palladino, P., Gellini, C., Salerno, G., Baldoneschi, V., Feis, A., Scarano, S., Minunni, M., & Richichi, B. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9, 2852–2861. Link

Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Preclinical Development Candidate with in Vivo Efficacy as a DNA Damage Potentiator and Single Agent. Journal of Medicinal Chemistry, 58(1), 112–121. Link

properties

IUPAC Name

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N3O4S/c1-17-10-12-30(13-11-17)24(33)15-31-14-22(20-4-2-3-5-21(20)31)36(34,35)16-23(32)29-19-8-6-18(7-9-19)25(26,27)28/h2-9,14,17H,10-13,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZSXOMLQFPTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.